molecular formula C22H17N5O7 B2453532 4-[4-(4-Methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one CAS No. 202192-55-0

4-[4-(4-Methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one

Cat. No.: B2453532
CAS No.: 202192-55-0
M. Wt: 463.406
InChI Key: JYZSLYSBJZGUJA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a quinoxalin-2-one group, a methoxyaniline group, and a dinitrobenzoyl group . These groups are common in various organic compounds and can contribute to a wide range of chemical properties and potential uses.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors . For example, p-Anisidine, a compound containing a methoxyaniline group, can undergo various reactions to form complex molecules .

Scientific Research Applications

Quinoxaline Derivatives in Scientific Research

Quinoxaline and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, quinoxaline derivatives have been investigated for their antitumor activities, highlighting their potential as novel classes of tubulin-binding tumor-vascular disrupting agents (Tumor-VDAs). These compounds target established blood vessels in tumors, inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature, which could be relevant for cancer research and therapy (Cui et al., 2017).

Nitro Compounds and Aromatic Amines in Environmental Chemistry

Nitro compounds and their reduction products, aromatic amines, are important in environmental chemistry due to their presence in various pollutants and their potential for biotransformation in soil and water. Studies have explored the environmental fate of nitroaromatic compounds, like 2,4-dinitroanisole (DNAN), and their reduction products, focusing on their covalent binding with soil organic matter, which could be relevant for understanding the environmental impact and remediation strategies for such compounds (Kadoya et al., 2020).

Methoxyaniline Derivatives in Chemical Synthesis

Methoxyaniline derivatives are utilized in various synthetic pathways for producing complex organic molecules. For example, studies on the reaction of nitroquinoxalines with potassium cyanide have shown the formation of alkoxyquinoxaline derivatives, which could have implications in synthetic organic chemistry and the development of new chemical entities (Takahashi & Otomasu, 1970).

Mechanism of Action

The mechanism of action of this compound is not known. Many organic compounds have biological activity and can interact with various enzymes, receptors, and other proteins in the body .

Properties

IUPAC Name

4-[4-(4-methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O7/c1-34-15-8-6-14(7-9-15)23-21-18(26(30)31)10-13(11-19(21)27(32)33)22(29)25-12-20(28)24-16-4-2-3-5-17(16)25/h2-11,23H,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZSLYSBJZGUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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